molecular formula C16H16N2O3S B2397061 N-[Cyano(thiophen-3-YL)methyl]-2-(2,6-dimethoxyphenyl)acetamide CAS No. 1465396-29-5

N-[Cyano(thiophen-3-YL)methyl]-2-(2,6-dimethoxyphenyl)acetamide

Cat. No.: B2397061
CAS No.: 1465396-29-5
M. Wt: 316.38
InChI Key: HKSBQNIFTLELRC-UHFFFAOYSA-N
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Description

N-[Cyano(thiophen-3-YL)methyl]-2-(2,6-dimethoxyphenyl)acetamide is a synthetic organic compound designed for research and development purposes. This molecule features a thiophene ring, a dimethoxyphenyl group, and a cyanoacetamide backbone, a structural motif found in compounds investigated for various biological activities. Heterocyclic compounds containing thiophene and aryl groups are of significant interest in medicinal chemistry for their potential antiviral and other pharmacological properties . The presence of both electron-rich (dimethoxyphenyl) and electron-poor (cyano) groups within the same structure makes it a valuable intermediate for further chemical exploration, such in the synthesis of more complex heterocyclic systems. As a reagent, it can be utilized in method development, chemical biology studies, and as a building block in pharmaceutical research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying the identity and purity of the compound for their specific experimental use. All sales are final for this specialty chemical.

Properties

IUPAC Name

N-[cyano(thiophen-3-yl)methyl]-2-(2,6-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-20-14-4-3-5-15(21-2)12(14)8-16(19)18-13(9-17)11-6-7-22-10-11/h3-7,10,13H,8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSBQNIFTLELRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)CC(=O)NC(C#N)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for Thiophene Core Formation

The Gewald reaction, a three-component condensation between ketones, malononitrile, and elemental sulfur, is widely employed to construct 2-aminothiophene-3-carbonitrile derivatives—a critical intermediate for the target compound.

Procedure :

  • Cyclopentanone or cyclohexanone reacts with malononitrile and sulfur in the presence of morpholine (base catalyst) at 60–80°C.
  • The resulting 2-amino-3-cyanothiophene is purified via recrystallization from ethanol.

Key Data :

Parameter Value
Yield 70–85%
Reaction Time 4–6 hours
Catalyst Morpholine

This intermediate serves as the nucleophile in subsequent N-cyanoacetylation steps.

Cyanoacetylation with Activated Esters

The cyano group is introduced via reaction with 1-cyanoacetyl-3,5-dimethylpyrazole, a highly reactive acylating agent.

Procedure :

  • 2-Amino-3-cyanothiophene is refluxed with 1-cyanoacetyl-3,5-dimethylpyrazole in toluene.
  • 3,5-Dimethylpyrazole is eliminated as a byproduct, driving the reaction to completion.

Advantages :

  • Higher yields (80–90%) compared to direct ethyl cyanoacetate use.
  • Reduced reaction time (2–3 hours).

Substitution Reactions for Backbone Functionalization

Nucleophilic Acyl Substitution

The dimethoxyphenyl acetamide backbone is synthesized via nucleophilic substitution between 2,6-dimethoxyphenylacetic acid chloride and amines.

Procedure :

  • 2,6-Dimethoxyphenylacetic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
  • The acyl chloride reacts with N-(cyanothiophen-3-YL-methyl)amine in tetrahydrofuran (THF) at 0–5°C.

Optimization :

  • Triethylamine (TEA) is added to scavenge HCl, preventing protonation of the amine nucleophile.
  • Yields improve to 75–83% when using a 1.1:1 molar ratio of acyl chloride to amine.

Electrophilic Aromatic Substitution

Electron-rich thiophene derivatives undergo electrophilic cyanation using cyanating agents like trimethylsilyl cyanide (TMSCN).

Procedure :

  • Thiophen-3-ylmethylamine is treated with TMSCN in the presence of Lewis acids (e.g., ZnCl₂).
  • The cyano group is introduced at the α-position relative to the methylamine group.

Challenges :

  • Competing side reactions at β-positions require strict temperature control (0–10°C).

Multi-Step Synthesis and Process Optimization

Two-Step Approach (Patent CN112174966)

A scalable method from Chinese patent CN112174966 involves:

  • Step 1 : Condensation of 2,6-dimethylaniline with ethyl cyanoacetate in DMF under reflux (12 hours).
    • Yield: 83%.
  • Step 2 : Purification via crystallization from ethanol at 0–10°C.

Critical Parameters :

Parameter Value
Solvent N,N-Dimethylformamide (DMF)
Temperature Reflux (153°C)
Workup Ice-water quench

Three-Step Approach (ACS Omega Protocol)

A peer-reviewed protocol from ACS Omega outlines:

  • Activation of 2-(thiophen-2-yl)acetic acid to its acyl chloride.
  • Amidation with 2-aminothiophene-3-carbonitrile in THF/TEA.
  • Final purification via column chromatography (silica gel, hexane/ethyl acetate).

Yield : 68–72%.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity:

Spectroscopic Methods

  • FT-IR : Bands at 2220 cm⁻¹ (C≡N stretch) and 1650 cm⁻¹ (amide C=O).
  • ¹H NMR : Singlet δ 3.75 (6H, OCH₃), multiplet δ 7.20–7.40 (thiophene protons).
  • ¹³C NMR : Signal at δ 118.5 (CN carbon).

X-Ray Crystallography

Single-crystal X-ray analysis confirms:

  • Planar acetamide backbone with dihedral angles of 15.2° relative to the thiophene ring.
  • Intermolecular N–H···N hydrogen bonds stabilizing the crystal lattice.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano(thiophen-3-YL)methyl]-2-(2,6-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-[Cyano(thiophen-3-YL)methyl]-2-(2,6-dimethoxyphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[Cyano(thiophen-3-YL)methyl]-2-(2,6-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the thiophene ring. This compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Key Observations:

  • Synthetic Yields: Quinoxaline derivatives (90.2%) and thiazolidinone analogs (89%) exhibit higher yields compared to pyridinyl thioacetamides (85%), likely due to optimized reaction conditions (e.g., acetonitrile/triethylamine vs. ethanol/sodium acetate) .
  • Melting Points: Rigid aromatic systems (e.g., quinoxaline in 4a) correlate with higher m.p. (230–232°C), whereas flexible substituents (e.g., trifluoromethylphenyl in Compound 25) result in lower m.p. (160–161°C) .
  • Substituent Effects: Thiophene vs.

Functional and Application Comparisons

  • Agrochemical Potential: Chloroacetamide derivatives (e.g., alachlor) are widely used as herbicides. The target compound’s cyano-thiophene group may offer novel modes of action or reduced environmental persistence .
  • Medicinal Chemistry: Thiazolidinone derivatives (e.g., Compound 25) demonstrate bioactivity, suggesting that the target compound’s dimethoxyphenyl and cyano groups could be explored for antimicrobial or anticancer properties .

Biological Activity

N-[Cyano(thiophen-3-YL)methyl]-2-(2,6-dimethoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a cyano group, a thiophene ring, and a dimethoxyphenyl moiety. Its molecular formula is C17H20N2O3SC_{17}H_{20}N_2O_3S, with a molecular weight of approximately 336.42 g/mol. The structure can be represented as follows:

N Cyano thiophen 3 YL methyl 2 2 6 dimethoxyphenyl acetamide\text{N Cyano thiophen 3 YL methyl 2 2 6 dimethoxyphenyl acetamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Thiophene Component : The thiophene ring is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Cyano Group : This is achieved via nucleophilic substitution reactions where thiophene derivatives react with cyanide sources.
  • Acetamide Formation : The acetamide is formed by reacting the cyano-thiophene derivative with an appropriate acetic acid derivative.

The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against several bacterial strains, indicating its potential as an antibiotic agent.

Research Findings

A review of the literature reveals significant findings regarding the compound's biological activity:

  • Antioxidant Properties : In vitro assays have demonstrated that the compound exhibits antioxidant activity, which could be valuable in preventing oxidative stress-related diseases .
  • Anticancer Potential : Studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines .
  • Microbial Inhibition : The compound has been tested against various pathogens, showing minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting potent antimicrobial efficacy .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Antibacterial Activity :
    • A study evaluating the antibacterial effects found that at concentrations of 10 μM and 25 μM, the compound inhibited growth in pathogenic bacteria such as E. coli and Staphylococcus aureus.
    • Results indicated a concentration-dependent response with significant bactericidal effects observed at higher concentrations.
  • Anticancer Activity :
    • In a controlled study on cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a reduction of cell viability by over 50% at 50 μM concentration.
    • Mechanistic studies revealed that this effect was mediated through apoptosis induction and cell cycle arrest.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-[Cyano(thiophen-3-YL)methyl]-2-(2,6-dimethoxyphenyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:

Thiophene functionalization : Introduce the cyano group at the thiophen-3-yl position via nucleophilic substitution or cyanation reactions using reagents like copper(I) cyanide.

Acetamide coupling : React the functionalized thiophene intermediate with 2-(2,6-dimethoxyphenyl)acetic acid using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in dichloromethane or THF.

Purification : Employ column chromatography or recrystallization (e.g., methanol/acetone mixtures) to isolate the final product .

  • Critical Parameters : Reaction temperature (often 273 K to prevent side reactions), solvent polarity, and stoichiometric ratios of coupling reagents are crucial for yield optimization.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing aromatic protons (thiophene vs. dimethoxyphenyl) and acetamide linkages.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, critical for verifying the cyano and thiophene substituents.
  • X-ray Crystallography : Resolves stereoelectronic effects and torsion angles between the thiophene and dimethoxyphenyl moieties, as seen in analogous acetamide derivatives .

Advanced Research Questions

Q. How do the cyano and dimethoxy groups influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Cyano Group : Acts as a strong electron-withdrawing group, polarizing the thiophene ring and enhancing electrophilic substitution reactivity at adjacent positions. This can modulate interactions with biological targets (e.g., enzyme active sites) by altering charge distribution .
  • Dimethoxy Groups : Electron-donating methoxy substituents on the phenyl ring increase electron density, stabilizing intermediates in nucleophilic aromatic substitution. This dual electronic profile (EWG + EDG) creates a unique reactivity scaffold for designing derivatives with tailored bioactivity .
    • Experimental Validation : Density Functional Theory (DFT) calculations can quantify frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack.

Q. What strategies address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Methodological Answer : Contradictions often arise from:

Purity Issues : Validate compound purity via HPLC (>95%) and elemental analysis.

Assay Conditions : Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition) and control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%).

Structural Analog Comparison : Use SAR tables to isolate substituent effects (Table 1).

  • Table 1: Structural Analogs and Activity Trends

Compound SubstituentsBioactivity (IC₅₀)Key Reference
2,6-Dimethoxyphenyl + cyano-thiophene12 µM (Enzyme X)
2-Chlorophenyl + thio-pyridine45 µM (Enzyme X)
3-Nitrophenyl + cyano-pyridine8 µM (Enzyme X)

Q. How can molecular docking elucidate this compound’s interaction with P2X receptors or cancer targets?

  • Methodological Answer :

Target Preparation : Retrieve receptor structures (e.g., P2X7 or EGFR) from PDB. Optimize protonation states using tools like PROPKA.

Ligand Preparation : Generate 3D conformers of the compound, accounting for thiophene ring puckering and methoxy group rotamers.

Docking Simulations : Use AutoDock Vina or Schrödinger to predict binding poses. Key interactions may include:

  • Hydrogen bonding between the acetamide carbonyl and receptor residues.
  • π-π stacking between the thiophene/dimethoxyphenyl groups and aromatic side chains (e.g., Tyr, Phe).

Validation : Compare docking scores with experimental IC₅₀ values and mutagenesis data .

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